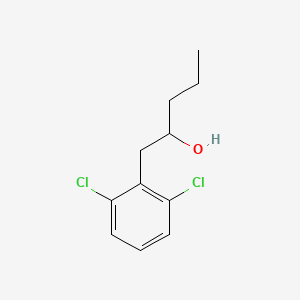![molecular formula C23H18S B13082348 (E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene](/img/structure/B13082348.png)
(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene is a synthetic organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene typically involves the coupling of aromatic substrates with alkynes. One efficient method is the electrochemical synthesis, where sulfonhydrazides react with internal alkynes under electrochemical conditions to form benzothiophene motifs . This method is advantageous due to its mild reaction conditions and high selectivity.
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods are preferred for their scalability and efficiency in producing large quantities of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzothiophene derivatives.
Aplicaciones Científicas De Investigación
(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran derivatives: Similar in structure but contain an oxygen atom instead of sulfur.
Benzimidazole derivatives: Contain a nitrogen atom in the heterocyclic ring.
Pyrazole derivatives: Five-membered rings with two nitrogen atoms.
Uniqueness
(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene is unique due to its specific substitution pattern and the presence of both a styryl group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C23H18S |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
6-methyl-2-[4-[(E)-2-phenylethenyl]phenyl]-1-benzothiophene |
InChI |
InChI=1S/C23H18S/c1-17-7-12-21-16-23(24-22(21)15-17)20-13-10-19(11-14-20)9-8-18-5-3-2-4-6-18/h2-16H,1H3/b9-8+ |
Clave InChI |
IITVDMCGRMBTSM-CMDGGOBGSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4 |
SMILES canónico |
CC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide](/img/structure/B13082266.png)

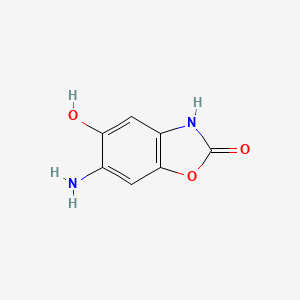



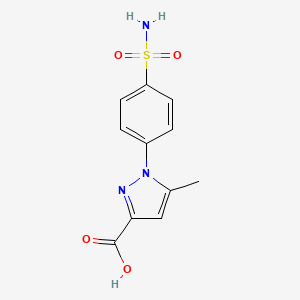
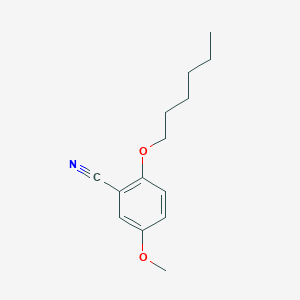
amine](/img/structure/B13082294.png)
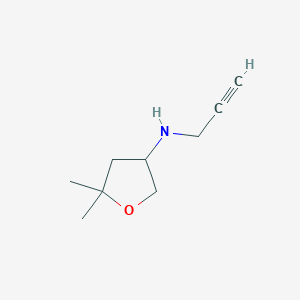
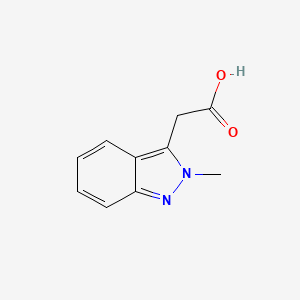

![8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)
